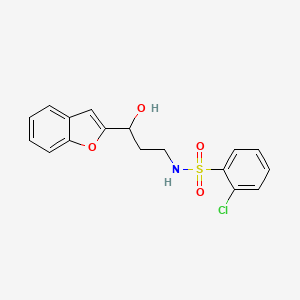
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of o-hydroxyarylacetic acids or their derivatives. The reaction conditions often require strong bases or acids, and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies have demonstrated its ability to inhibit inflammatory pathways and induce apoptosis in cancer cells, suggesting its potential use in the treatment of inflammatory diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid
2-Chlorobenzenesulfonamide
3-Hydroxypropylbenzofuran
Uniqueness: N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Unlike its similar compounds, it exhibits a broader spectrum of activity and higher potency in various assays.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-6-2-4-8-17(13)24(21,22)19-10-9-14(20)16-11-12-5-1-3-7-15(12)23-16/h1-8,11,14,19-20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQRHLLTWGLAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














